molecular formula C19H15FN6OS B2782994 N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891107-66-7

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2782994
CAS No.: 891107-66-7
M. Wt: 394.43
InChI Key: XDNVVVITOIGPIB-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolo-pyridazinyl core, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazinyl core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the fluorophenyl and pyridinyl groups is usually accomplished through nucleophilic substitution reactions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize reaction conditions and yield.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its pharmacological properties.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and drug development.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H17FN4S\text{C}_{17}\text{H}_{17}\text{F}\text{N}_4\text{S}

This indicates the presence of a fluorophenyl group, a pyridazinone moiety, and a sulfanyl linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Notably:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cancer progression. For instance, it may act as an inhibitor of the TGF-β type I receptor kinase, which plays a critical role in cellular signaling related to fibrosis and cancer .
  • Antimicrobial Properties : Similar compounds with pyridazinone structures have demonstrated significant antibacterial and antifungal activities. The presence of the triazole ring enhances the antimicrobial efficacy against various pathogens .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity Description References
Anticancer Inhibits TGF-β signaling pathways; potential as an immunotherapeutic agent.
Antibacterial Effective against Gram-positive and Gram-negative bacteria; structure enhances efficacy.
Antifungal Exhibits significant antifungal activity against various strains; related compounds show similar effects.
Anti-inflammatory Potential to modulate inflammatory responses through kinase inhibition pathways.

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of similar triazole-containing compounds in inhibiting tumor growth in xenograft models. Results indicated that these compounds significantly reduced tumor size by modulating TGF-β signaling pathways .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of pyridazinone exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was linked to disruption of bacterial cell wall synthesis .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and systemic exposure of this compound. Preliminary data suggest favorable absorption characteristics with moderate half-life values conducive for therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-15-5-3-13(4-6-15)10-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNVVVITOIGPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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